![molecular formula C19H15ClN2O4 B2718092 N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide CAS No. 312319-23-6](/img/structure/B2718092.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H15ClN2O4 and its molecular weight is 370.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Science
A foundational aspect of the research on this compound involves its synthesis and potential applications in material science. Studies have explored the synthesis of related compounds, emphasizing the development of ordered polymers and other materials with unique properties. For example, Ueda and Sugiyama (1994) detailed the synthesis of ordered polyamides through direct polycondensation, which could have implications for creating materials with specific structural and functional characteristics relevant to the compound (Ueda & Sugiyama, 1994).
Antimicrobial and Antitubercular Activity
Several studies have highlighted the antimicrobial and antitubercular potential of compounds structurally related to "N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide". Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives and evaluated their antimicrobial activity against various pathogens, providing a basis for the development of new antimicrobial agents that could include the compound (Sethi et al., 2016).
Anticancer Evaluation
Research on compounds with similar structural features has also extended into anticancer evaluations. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and assessed their anticancer activity against multiple cancer cell lines. This work demonstrates the potential of structurally related compounds in the development of novel anticancer therapies (Ravinaik et al., 2021).
Molecular Docking and Interaction Studies
Additionally, the molecular docking and interaction studies of similar compounds, such as the work by Shim et al. (2002), provide insights into the molecular mechanisms through which these compounds interact with biological targets, offering a foundation for the development of targeted therapies and understanding the potential interactions of "N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide" (Shim et al., 2002).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-17(18(22-26-11)13-4-2-3-5-14(13)20)19(23)21-9-12-6-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKLWWOJFZOPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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